molecular formula C21H20BrN3O2 B2820643 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1252846-89-1

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Numéro de catalogue: B2820643
Numéro CAS: 1252846-89-1
Poids moléculaire: 426.314
Clé InChI: UZUUDZSXBULYIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyridazinone-acetamide class, characterized by a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) linked to an acetamide moiety. The 4-bromophenyl substituent at the pyridazinone’s 3-position and the 3-isopropylphenyl group on the acetamide nitrogen define its structural uniqueness. N-Substituted 2-arylacetamides are pharmacologically significant due to their structural resemblance to benzylpenicillin’s lateral chain and their role as ligands in coordination chemistry . Pyridazinone derivatives are explored for anti-inflammatory, acetylcholinesterase inhibitory, and antiproliferative activities .

Propriétés

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c1-14(2)16-4-3-5-18(12-16)23-20(26)13-25-21(27)11-10-19(24-25)15-6-8-17(22)9-7-15/h3-12,14H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUDZSXBULYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group through a Suzuki-Miyaura coupling reaction. The final step involves the acylation of the pyridazine derivative with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Applications De Recherche Scientifique

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridazinone-Acetamide Derivatives

Target Compound
  • Structure: Pyridazinone core with 4-bromophenyl (C₆H₄Br) at position 3 and N-[3-(propan-2-yl)phenyl]acetamide.
  • Molecular Formula : C₂₁H₂₂BrN₃O₂.
Comparative Compounds

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Structure: Pyridazinone core with 3-methyl and 4-(methylthio)benzyl groups; acetamide linked to 4-bromophenyl. Key Data: Yield = 10%; molecular weight = 498.4 g/mol . Comparison: The 3-methyl and 4-(methylthio)benzyl groups enhance lipophilicity, while the 4-bromophenyl acetamide aligns with the target compound’s halogenated aryl motif.

2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide Structure: Pyridazinone with 2-fluoro-4-methoxyphenyl at position 3; acetamide linked to 4-isopropylphenyl. Key Data: Molecular weight = 395.43 g/mol; CAS 1246069-61-3 .

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (Figure 1 in ) Structure: 3-methylpyridazinone with 5-(3-methoxybenzyl) and N-(4-bromophenyl)acetamide. Comparison: The 5-position substitution introduces steric bulk, contrasting with the target compound’s unsubstituted pyridazinone ring.

Pyridazinone Hybrids with Varied Cores

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) Structure: Pyridazinone linked to a fluorophenylpiperazine moiety and antipyrine (pyrazole) core. Key Data: Yield = 63%; IR C=O peaks at 1711, 1665, and 1642 cm⁻¹ . Comparison: The antipyrine hybrid demonstrates how heterocyclic fusion (pyrazole) modulates bioactivity compared to simple aryl substitutions.

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Structure: Acetamide with 4-bromophenyl and pyrazine substituents. Key Data: Dihedral angle = 54.6° between aryl rings; intramolecular C–H···O hydrogen bonds . Comparison: Replacing pyridazinone with pyrazine reduces ring strain but eliminates the ketone’s hydrogen-bonding capacity.

Structural and Pharmacological Implications

Table 2: Pharmacological Insights

Compound Reported Activity Key Findings Reference
Target Compound Not explicitly reported Structural analogy suggests anti-inflammatory potential
8a Synthetic intermediate Low yield (10%) highlights synthetic challenges
6c Antiproliferative/Anti-inflammatory IR data confirm carbonyl stability
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Crystallography focus Intramolecular H-bonds enhance rigidity

Activité Biologique

The compound 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide represents a class of synthetic organic molecules characterized by a complex structure that includes a pyridazine core. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN4O2C_{18}H_{17}BrN_{4}O_{2}, with a molecular weight of approximately 396.25 g/mol. Its structure features a bromophenyl group, an acetamide moiety, and a pyridazine nucleus, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H17BrN4O2
Molecular Weight396.25 g/mol
IUPAC Name2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
CAS Number1282096-29-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl and acetamide groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways associated with pain, inflammation, and potentially cancer treatment.

Analgesic Activity

Preliminary studies indicate that compounds similar to 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide exhibit significant analgesic properties. For example, research on related oxazolones showed that compounds containing methoxy groups demonstrated notable analgesic effects in writhing tests and hot plate tests, suggesting that similar structural features in the target compound may confer comparable activities .

Anti-inflammatory Effects

Molecular docking studies have indicated that derivatives of this compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Compounds with similar structures exhibited IC50 values lower than standard anti-inflammatory drugs like celecoxib, highlighting their potential as effective anti-inflammatory agents .

Case Studies

  • Analgesic Testing : In a study evaluating new compounds' analgesic effects through the acetic acid-induced writhing test, derivatives showed significant reductions in writhing behavior compared to control groups treated with saline . This suggests that the target compound may also possess similar analgesic properties.
  • Histopathological Assessment : Histopathological evaluations conducted on organ samples from treated animals revealed no significant toxic effects associated with the tested compounds. This indicates a favorable safety profile for compounds within this chemical class .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.